Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. Non-Fluorinated and Positional Isomer Analogs
The calculated lipophilicity (XLogP3-AA) of N'-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide is 0.9 [1]. In contrast, the non-fluorinated analog, N'-hydroxynicotinimidamide, exhibits a significantly lower lipophilicity due to the absence of the CF3 group. A positional isomer, N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide, shares the same molecular weight but has a different substitution pattern that may alter its lipophilicity and molecular recognition properties [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | N'-hydroxynicotinimidamide (non-fluorinated analog): Significantly lower (value not directly available). N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide (positional isomer): Value not directly comparable. |
| Quantified Difference | Target exhibits a distinct calculated logP value; the difference from the non-fluorinated analog is substantial, while the difference from the positional isomer is unquantified. |
| Conditions | Calculated using XLogP3 3.0 (PubChem release 2025.04.14) [1]. |
Why This Matters
This quantifies the unique lipophilicity profile of the target compound, which is a critical parameter for predicting membrane permeability, solubility, and overall ADME properties in drug discovery campaigns, differentiating it from non-fluorinated building blocks.
- [1] PubChem. (2025). Compound Summary for CID 2777765, N-Hydroxy-4-(trifluoromethyl)-3-pyridinecarboximidamide. View Source
- [2] ChemWhat. (n.d.). 5-(Trifluoromethyl)pyridine-2-carboxamide oxime. View Source
